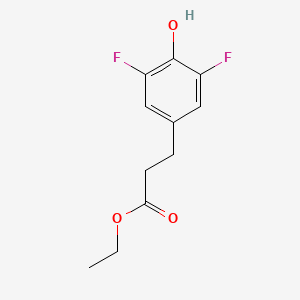
3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester
概述
描述
3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluorohydroxyphenyl group attached to a propionic acid ethyl ester moiety. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3,5-difluoro-4-oxo-phenyl)-propionic acid ethyl ester.
Reduction: Formation of 3-(3,5-difluoro-4-hydroxy-phenyl)-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The difluoro groups may enhance the compound’s binding affinity and stability. The ester moiety can undergo hydrolysis to release the active acid form, which can further interact with biological targets .
相似化合物的比较
Similar Compounds
- 3-(3,5-difluoro-4-hydroxy-phenyl)-propanoic acid
- 3-(3,5-difluoro-4-hydroxy-phenyl)-2-methylpropanoate
- 1-(3,5-difluoro-4-hydroxyphenyl)ethanone
Uniqueness
3-(3,5-difluoro-4-hydroxy-phenyl)-propionic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluoro and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
属性
分子式 |
C11H12F2O3 |
|---|---|
分子量 |
230.21 g/mol |
IUPAC 名称 |
ethyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-10(14)4-3-7-5-8(12)11(15)9(13)6-7/h5-6,15H,2-4H2,1H3 |
InChI 键 |
IJAFUGGGBHSCAW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=CC(=C(C(=C1)F)O)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














